molecular formula C17H25ClN2O3 B2574271 N-[4-(Aminomethyl)cyclohexyl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide;hydrochloride CAS No. 2418681-21-5

N-[4-(Aminomethyl)cyclohexyl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide;hydrochloride

Cat. No. B2574271
CAS RN: 2418681-21-5
M. Wt: 340.85
InChI Key: QBFWBUBRRQEKSV-JGOFTKABSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of sulfonamides, which are a group of molecules known for their therapeutic effects . They are used in a variety of drugs, including anti-bacterial, anti-fungal, anti-protozoal, anti-thyroid, anti-inflammatory, and anti-hypertensive agents .


Synthesis Analysis

The synthesis of similar compounds has been triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields a sulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by treatment with different alkyl/aralkyl halides .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Activity of Azetidine-2-one Derivatives : A study by Noolvi et al. (2014) involved the synthesis of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and their derivatives, showcasing methods for creating novel compounds with potential antimicrobial and cytotoxic properties. This process involves cycloaddition reactions and N-methylation, indicative of approaches that could be applied to synthesize and modify the chemical structure of interest for specific biological activities (Noolvi et al., 2014).

  • Antimicrobial and Anticancer Activities : El-Sawy et al. (2013) described the preparation of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, highlighting their antimicrobial and anticancer effects. This research demonstrates the potential of structurally complex acetamide derivatives in therapeutic applications, possibly guiding the development of related compounds for specific medical applications (El-Sawy et al., 2013).

  • Antitumor Activity of Benzothiazole Derivatives : Research by Yurttaş et al. (2015) on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings highlighted their potential antitumor activity. The study's findings on the compounds' efficacy against human tumor cell lines may offer insight into designing acetamide derivatives for cancer treatment (Yurttaş et al., 2015).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the sources, it is known that sulfonamides, which this compound is a derivative of, are often used as cholinesterase enzyme inhibitors . These are good agents for treating Alzheimer’s disease .

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic effects, particularly in relation to diseases like Alzheimer’s . More research could also be done to fully understand its physical and chemical properties.

properties

IUPAC Name

N-[4-(aminomethyl)cyclohexyl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3.ClH/c18-11-12-4-6-14(7-5-12)19-16(20)10-13-2-1-3-15-17(13)22-9-8-21-15;/h1-3,12,14H,4-11,18H2,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFWBUBRRQEKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)NC(=O)CC2=C3C(=CC=C2)OCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(Aminomethyl)cyclohexyl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.